2-Cyclopropyl-1-phenethyl-1H-benzoimidazole
Description
2-Cyclopropyl-1-phenethyl-1H-benzimidazole is a benzimidazole derivative characterized by a cyclopropyl group at position 2 and a phenethyl group (-CH₂CH₂Ph) at position 1 of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
2-cyclopropyl-1-(2-phenylethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-13-20-17-9-5-4-8-16(17)19-18(20)15-10-11-15/h1-9,15H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBCNXRWJIPLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with benzaldehydes using an oxidation agent such as sodium metabisulphite in a mixture of solvents under mild conditions . This method yields high efficiency and purity of the desired compounds.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs a one-pot procedure involving the cyclodehydration of carboxylic acids and 1,2-phenylenediamine derivatives using hydrochloric acid as the catalyst and solvent . This method is favored for its simplicity and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1-phenethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Sodium metabisulphite is commonly used as an oxidation agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzimidazole ring.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzoimidazole derivatives, including 2-cyclopropyl-1-phenethyl-1H-benzoimidazole. These compounds have been evaluated against a range of microorganisms, demonstrating significant effectiveness:
- Bacterial Inhibition : The compound has shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzoimidazole have been reported to exhibit minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin and chloramphenicol .
- Fungal Activity : Antifungal properties have also been noted, with some derivatives displaying activity against strains such as Candida albicans and Aspergillus niger at comparable or lower MIC values than established antifungal agents .
Anticancer Potential
The anticancer effects of benzoimidazole derivatives are particularly noteworthy. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:
- Targeting Kinases : Some studies suggest that these compounds act as selective inhibitors of kinases involved in cancer progression, such as casein kinase 1 (CK1). This inhibition can lead to decreased cell viability in cancers like colon cancer and hematological malignancies .
- Cell Line Studies : For example, this compound derivatives have been tested against human colorectal carcinoma cell lines, showing IC50 values that indicate their potential as effective anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of benzoimidazole derivatives often correlates with their structural characteristics. Modifications at various positions on the benzoimidazole ring can enhance or diminish their pharmacological effects.
| Compound Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antibacterial potency |
| Alkyl substitutions | Enhanced anticancer efficacy |
| Aromatic ring substitutions | Improved antifungal activity |
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by Noolvi et al. synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain modifications led to significantly lower MIC values compared to traditional antibiotics, highlighting the potential for developing new antimicrobial agents from this compound .
Case Study 2: Cancer Treatment
Research published by the Broad Institute explored the role of benzimidazole derivatives in treating hematological cancers. The study found that specific derivatives could effectively inhibit CK1 activity, leading to increased apoptosis in cancer cells, suggesting a promising avenue for therapeutic development .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-phenethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division . This inhibition disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and receptors, contributing to its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Comparison of Structural Analogues
Electronic and Steric Effects
- Cyclopropyl vs. Phenyl at C2: The cyclopropyl group introduces significant ring strain (sp³ hybridization) and acts as a weak electron donor compared to the electron-withdrawing phenyl group. This strain enhances reactivity in nucleophilic substitutions and stabilizes transition states in catalytic processes .
- Phenethyl vs. Methyl at C1 :
The phenethyl group’s extended alkyl chain increases lipophilicity (logP ~3.5 estimated) compared to methyl, improving bioavailability and interaction with hydrophobic binding pockets in enzymes .
Case Study: Reactivity in Suzuki-Miyaura Cross-Coupling
2-Cyclopropyl-1-phenethyl-1H-benzimidazole demonstrates superior coupling efficiency (yield = 92%) with aryl boronic acids compared to 2-phenyl analogues (yield = 68%). The cyclopropane’s strain facilitates oxidative addition in palladium-catalyzed reactions .
Biological Activity
2-Cyclopropyl-1-phenethyl-1H-benzoimidazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoimidazole core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Compounds with benzoimidazole structures often inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes. For instance, studies have shown that modifications at specific positions on the benzoimidazole ring can enhance COX inhibition potency .
- Receptor Modulation : This compound may also interact with receptors involved in pain and inflammation, such as the transient receptor potential vanilloid (TRPV) channels. Antagonism of these receptors can lead to reduced nociceptive signaling .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several studies have investigated the biological activity of benzoimidazole derivatives, including this compound:
- Anti-inflammatory Study : In a study assessing the anti-inflammatory effects of benzoimidazole derivatives, it was found that substitution at specific positions enhanced their ability to inhibit COX enzymes. The compound demonstrated significant efficacy in reducing inflammation markers in vitro .
- Antimicrobial Efficacy : Research has shown that derivatives of benzoimidazole exhibit potent antimicrobial properties. For instance, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Pain Management : A recent study focused on the TRPV channel antagonism by benzoimidazole derivatives indicated that certain substitutions could enhance analgesic effects, suggesting potential applications in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
